N-1,3-benzodioxol-5-yl-4-(2,4-dichlorobenzyl)-1-piperazinecarbothioamide
Overview
Description
N-1,3-benzodioxol-5-yl-4-(2,4-dichlorobenzyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C19H19Cl2N3O2S and its molecular weight is 424.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.0575034 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
- Compounds with structural similarities to N-1,3-benzodioxol-5-yl-4-(2,4-dichlorobenzyl)-1-piperazinecarbothioamide have shown potent antimicrobial activity. For instance, N-(1-adamantyl)carbothioamide derivatives exhibited significant antibacterial activity against various pathogenic Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents (Al-Abdullah et al., 2015).
Antiviral Activities
- Urea and thiourea derivatives of piperazine doped with febuxostat have been synthesized and evaluated for their antiviral activity against Tobacco mosaic virus (TMV), showing promising results. This indicates potential applications in agriculture for the protection of crops from viral pathogens (Reddy et al., 2013).
Enzyme Inhibition and Therapeutic Applications
- Substituted benzamides and piperazine derivatives have been explored for their potential as atypical antipsychotic agents, showing promising in vitro and in vivo activities. This research highlights the potential use of these compounds in developing new treatments for psychiatric disorders (Norman et al., 1996).
- Another study focused on the synthesis and evaluation of thioadatanserin and its dialkylated products, which showed partial agonist activity against 5-HTR1A and antagonist activity against 5-HTR2A. These properties suggest their potential use in depression and anxiety disorders (Evans et al., 2020).
Molecular Interactions and Crystallography
- Research on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines revealed different intermolecular interactions despite similar molecular structures. This study contributes to the understanding of how subtle changes in molecular structure can significantly impact the physical properties and potentially the biological activities of these compounds (Mahesha et al., 2019).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(2,4-dichlorophenyl)methyl]piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O2S/c20-14-2-1-13(16(21)9-14)11-23-5-7-24(8-6-23)19(27)22-15-3-4-17-18(10-15)26-12-25-17/h1-4,9-10H,5-8,11-12H2,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUSPROTXJRFTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=S)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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